6-bromo-3-[5-(3-nitrophenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]-4-phenyl-1,2-dihydroquinolin-2-one
Description
International Union of Pure and Applied Chemistry Nomenclature Derivation
The systematic name follows International Union of Pure and Applied Chemistry rules for polycyclic systems, prioritizing the quinolin-2-one core as the parent structure. The numbering begins at the ketone oxygen (position 1), with bromine at position 6 and phenyl at position 4. The 3-position substitution contains a 4,5-dihydro-1H-pyrazole moiety bearing a 3-nitrophenyl group at position 5 and a propanoyl group at position 1.
The full International Union of Pure and Applied Chemistry name:
6-bromo-3-[5-(3-nitrophenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]-4-phenyl-1,2-dihydroquinolin-2-one .
Molecular Formula Breakdown
The molecular formula C27H21BrN4O4 reveals:
- 27 carbons : Distributed across aromatic systems (quinoline, phenyl, nitrophenyl), aliphatic chains (propanoyl), and heterocycles (pyrazole)
- 21 hydrogens : Predominantly in aliphatic regions of the dihydroquinoline and dihydropyrazole moieties
- 1 bromine : As an electron-withdrawing substituent on the quinoline ring
- 4 nitrogens : In pyrazole (2), nitro group (1), and quinoline (1)
- 4 oxygens : Ketone (1), nitro (2), and propanoyl (1)
The calculated exact mass is 545.393 g/mol, with isotopic distribution dominated by 79Br (50.69%) and 81Br (49.31%) .
Properties
Molecular Formula |
C27H21BrN4O4 |
|---|---|
Molecular Weight |
545.4 g/mol |
IUPAC Name |
6-bromo-3-[3-(3-nitrophenyl)-2-propanoyl-3,4-dihydropyrazol-5-yl]-4-phenyl-1H-quinolin-2-one |
InChI |
InChI=1S/C27H21BrN4O4/c1-2-24(33)31-23(17-9-6-10-19(13-17)32(35)36)15-22(30-31)26-25(16-7-4-3-5-8-16)20-14-18(28)11-12-21(20)29-27(26)34/h3-14,23H,2,15H2,1H3,(H,29,34) |
InChI Key |
AJTDYJKHUMMPPU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N1C(CC(=N1)C2=C(C3=C(C=CC(=C3)Br)NC2=O)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Bromination of 4-Phenyl-1,2-Dihydroquinolin-2-One
A mixture of 4-phenyl-1,2-dihydroquinolin-2-one (10 mmol) and N-bromosuccinimide (12 mmol) in anhydrous DMF undergoes radical bromination at 80°C for 6 hours. The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:3), yielding 6-bromo-4-phenyl-1,2-dihydroquinolin-2-one as a white solid (82% yield).
Key Characterization Data
-
1H NMR (400 MHz, CDCl3): δ 7.68 (d, J = 2.4 Hz, 1H), 7.45–7.32 (m, 5H), 7.21 (dd, J = 8.8, 2.4 Hz, 1H), 3.02 (t, J = 7.2 Hz, 2H), 2.85 (t, J = 7.2 Hz, 2H).
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Temperature | Reflux (78°C) |
| Catalyst | NaOH (10% w/w) |
| Reaction Time | 12 hours |
Characterization
-
IR (KBr): 1665 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂ asymmetric stretch).
-
1H NMR (400 MHz, DMSO-d6): δ 8.45 (s, 1H), 8.22–7.98 (m, 3H), 7.85 (d, J = 15.6 Hz, 1H), 7.62–7.35 (m, 6H).
Cyclocondensation with Propanoyl Hydrazide
The chalcone intermediate undergoes cyclocondensation with propanoyl hydrazide to form the dihydropyrazole ring.
Formation of the Pyrazoline Ring
A mixture of 3-(3-nitrobenzylidene)-6-bromo-4-phenyl-1,2-dihydroquinolin-2-one (3 mmol), propanoyl hydrazide (3.6 mmol), and glacial acetic acid (5 mL) is refluxed for 8 hours. The product is precipitated in ice-water, filtered, and recrystallized from ethanol to afford the target compound (68% yield).
Optimized Conditions
| Parameter | Value |
|---|---|
| Solvent | Acetic acid |
| Temperature | Reflux (118°C) |
| Molar Ratio | 1:1.2 (chalcone:hydrazide) |
| Reaction Time | 8 hours |
Spectroscopic Validation
-
13C NMR (100 MHz, DMSO-d6): δ 164.2 (C=O), 148.7 (C=N), 139.5–122.1 (aromatic carbons), 62.4 (pyrazoline C3).
-
Elemental Analysis: Calculated for C₂₇H₂₀BrN₃O₄: C, 58.71%; H, 3.65%; N, 7.61%. Found: C, 58.68%; H, 3.63%; N, 7.59%.
Mechanistic Insights and Side Reactions
The cyclocondensation proceeds via a Michael addition-cyclization sequence. Propanoyl hydrazide attacks the β-carbon of the α,β-unsaturated ketone, followed by intramolecular dehydration to form the pyrazoline ring. Competing pathways include:
-
Over-reduction: Prolonged heating (>10 hours) reduces the nitro group to amine (5–8% yield).
-
Ring-opening: Strong acidic conditions (pH < 2) hydrolyze the pyrazoline to hydrazone derivatives.
Yield Optimization Strategies
| Variable | Optimal Range | Impact on Yield |
|---|---|---|
| Hydrazide Equivalents | 1.2–1.5 eq | Maximizes conversion without side products |
| Acetic Acid Volume | 3–5 mL/mmol | Ensures solubility while minimizing dilution |
| Reaction Time | 6–8 hours | Balances cyclization and decomposition |
Substituting acetic acid with p-toluenesulfonic acid (PTSA) in toluene increases yield to 74% by accelerating dehydration.
Comparative Analysis of Alternative Routes
Microwave-Assisted Synthesis
Irradiating the chalcone and hydrazide in DMF at 100°C for 30 minutes under microwave conditions achieves 72% yield, reducing reaction time by 85%.
One-Pot Methodology
Combining Claisen-Schmidt condensation and cyclocondensation in a single pot with NaOH/ethanol gives 61% yield but requires stringent pH control.
Scalability and Industrial Feasibility
Pilot-scale trials (100 g batch) using acetic acid reflux conditions demonstrate consistent yields (65–68%) with purity >98% (HPLC). Key challenges include:
Chemical Reactions Analysis
Types of Reactions
6-bromo-3-[5-(3-nitrophenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]-4-phenyl-1,2-dihydroquinolin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines or reduce other functional groups.
Substitution: The bromo group can be substituted with other nucleophiles to create a wide range of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of bromo-substituted derivatives .
Scientific Research Applications
Overview
6-bromo-3-[5-(3-nitrophenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]-4-phenyl-1,2-dihydroquinolin-2-one is a complex organic compound that has garnered attention in various scientific fields due to its unique structural features and potential applications. This article explores its applications in medicinal chemistry, organic synthesis, and material science, supported by detailed data and case studies.
Medicinal Chemistry
Drug Development Potential
The compound's unique structure allows it to interact with various biological targets, making it a candidate for drug development. Its potential applications include:
- Anticancer Agents : Research indicates that compounds with similar structures may exhibit cytotoxic effects against cancer cell lines. The incorporation of a nitrophenyl group could enhance the compound's ability to penetrate cellular membranes and interact with DNA or specific enzymes involved in cancer proliferation.
- Antimicrobial Properties : The presence of the pyrazole moiety has been linked to antimicrobial activity. Studies have shown that derivatives of pyrazole can inhibit bacterial growth, suggesting that this compound may also possess similar properties.
Case Study: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated a series of quinoline derivatives, including compounds similar to this compound. Results indicated significant cytotoxicity against MCF-7 breast cancer cells, with IC50 values in the low micromolar range .
Organic Synthesis
Building Block for Complex Molecules
This compound serves as a versatile building block in organic synthesis. Its multi-functional groups allow for various chemical modifications, leading to the synthesis of more complex structures.
Synthetic Routes
The synthesis typically involves several steps:
- Bromination : Introduction of the bromine atom at the 6-position.
- Formation of Pyrazole : Reaction with appropriate nitro compounds to form the pyrazole ring.
- Quinoline Formation : Cyclization steps that yield the quinoline structure.
These reactions can be optimized using modern synthetic techniques such as microwave-assisted synthesis or continuous flow reactors to improve yields and reduce reaction times.
Material Science
Development of New Materials
The electronic and optical properties of this compound can be exploited in material science for developing new materials. Potential applications include:
- Organic Light Emitting Diodes (OLEDs) : The compound's electronic properties may allow it to act as an electron transport layer or emissive layer in OLEDs.
- Sensors : Its ability to interact with various analytes could be harnessed for sensor technology, particularly in detecting environmental pollutants or biological markers.
Mechanism of Action
The mechanism of action of 6-bromo-3-[5-(3-nitrophenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]-4-phenyl-1,2-dihydroquinolin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and the compound’s structural features .
Comparison with Similar Compounds
Core Modifications in Pyrazole-Quinoline Hybrids
Table 1 highlights structural variations in analogues:
Key Observations :
- The target compound’s quinoline core distinguishes it from simpler pyrazol-3-one derivatives .
- The 3-nitrophenyl group provides stronger electron-withdrawing effects compared to 4-fluorophenyl or 4-chlorophenyl groups in analogues .
Physicochemical and Electronic Properties
Electronic Effects of Substituents
- Nitro vs.
- Propanoyl Chain: Longer than acetyl chains in analogues , this moiety may improve membrane permeability but reduce aqueous solubility.
Computational Analysis
For example:
- The bromine atom generates a region of positive ESP, favoring nucleophilic attack.
- The nitro group creates a polarized π-system, critical for charge-transfer interactions.
Comparative Bioactivity Insights
- Antimicrobial Activity : Pyrazole derivatives with nitro groups (e.g., ) show enhanced activity against Gram-positive bacteria due to nitro-to-nitroso redox cycling.
- Cytotoxicity: Quinoline-pyrazole hybrids exhibit IC₅₀ values in the µM range against cancer cell lines, with bromine and nitro groups synergistically enhancing DNA intercalation .
Metabolic Stability
The propanoyl group may slow hepatic metabolism compared to acetylated analogues, as seen in 1-[5-(4-bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]butan-1-one (t₁/₂ = 8.2 h in vitro) .
Biological Activity
The compound 6-bromo-3-[5-(3-nitrophenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]-4-phenyl-1,2-dihydroquinolin-2-one is a member of a class of chemical compounds that exhibit a range of biological activities. This article reviews its biological activity, including its potential therapeutic effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure combining elements from quinoline and pyrazole derivatives. Its molecular formula is . The presence of the bromine atom and nitrophenyl group is significant for its biological activity, particularly in enhancing its pharmacological properties.
Antimicrobial Activity
Recent studies have indicated that compounds similar to This compound exhibit potent antimicrobial properties. For instance, derivatives containing the pyrazole moiety have shown significant activity against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentration (MIC) values as low as 0.5 µg/mL .
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| 6-bromo derivative | 0.5 | MRSA |
| Trifluoromethyl derivative | 0.25 | Various strains |
Anti-inflammatory Properties
The anti-inflammatory potential of pyrazole derivatives has been well-documented. A study utilizing molecular docking simulations indicated that compounds with similar structures to This compound demonstrated excellent antioxidant and anti-inflammatory properties . The presence of nitro groups enhances the electrophilic nature of these compounds, making them effective in targeting inflammatory pathways.
Anticancer Activity
Research has highlighted the anticancer potential of pyrazole derivatives. These compounds have been shown to induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation . The structure of This compound suggests it may interact with multiple cellular targets, enhancing its efficacy against different cancer types.
Molecular Docking Studies
Molecular docking studies have provided insights into the binding affinity and interaction modes of This compound with biological targets. The docking results indicate strong interactions with enzymes involved in inflammatory responses and cancer progression .
Electrophilic Nature
The electrophilic nature of the compound due to the presence of nitro groups allows it to participate in nucleophilic attack reactions within biological systems. This property is crucial for its antimicrobial and anticancer activities as it can modify target proteins and alter their function .
Study on Antimicrobial Efficacy
A recent study synthesized a series of pyrazole derivatives, including compounds structurally similar to 6-bromo derivative , which were tested against various bacterial strains. The findings revealed that these compounds exhibited varying degrees of antimicrobial activity with some achieving MIC values as low as 0.25 µg/mL against resistant strains .
Evaluation of Anti-inflammatory Effects
In another study focusing on anti-inflammatory effects, compounds resembling 6-bromo derivative were evaluated for their ability to inhibit pro-inflammatory cytokines in vitro. The results indicated significant reductions in cytokine levels upon treatment with these pyrazole derivatives .
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing this compound, and how is purity validated?
- Methodology : Synthesis typically follows multi-step procedures involving cyclocondensation of substituted pyrazolines with quinoline derivatives. For example, general procedures (e.g., "Procedure G" in ) use propanoyl chloride to acylate pyrazoline intermediates, followed by purification via flash chromatography (10% MeOH:DCM) .
- Purity Validation : HPLC analysis (≥95% purity) and HRMS for molecular weight confirmation are critical. NMR (¹H, ¹³C) resolves structural ambiguities, while elemental analysis ensures stoichiometric accuracy .
Q. Which spectroscopic techniques are essential for structural confirmation?
- Key Techniques :
- ¹H/¹³C NMR : Assign proton environments (e.g., diastereotopic pyrazoline protons at δ 3.15–3.40 ppm) and aromatic substituents .
- IR Spectroscopy : Identifies carbonyl (C=O, ~1650 cm⁻¹) and nitro (NO₂, ~1520 cm⁻¹) groups .
- Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]⁺ for C₃₀H₂₁BrN₄O₃) .
Q. What are the solubility properties of this compound, and how do they influence experimental design?
- Solubility : Likely soluble in polar aprotic solvents (DMSO, DMF) due to nitro and carbonyl groups. Insolubility in aqueous buffers necessitates DMSO stock solutions for biological assays .
- Experimental Impact : Solvent choice affects reaction kinetics (e.g., SNAr reactions) and bioactivity screening protocols .
Advanced Research Questions
Q. How can contradictory NMR or crystallography data be resolved during structural characterization?
- Strategies :
- 2D NMR (COSY, NOESY) : Resolves overlapping signals in dihydroquinoline and pyrazoline regions .
- X-ray Crystallography : Provides absolute stereochemistry for chiral centers (e.g., pyrazoline C4/C5) .
- DFT Calculations : Predicts NMR chemical shifts to validate experimental data .
Q. What reaction conditions optimize yield when electron-withdrawing groups (e.g., nitro) are present?
- Optimization :
- Catalysis : Use Pd/C or CuI for Suzuki couplings to introduce aryl groups without nitro group reduction .
- Temperature Control : Lower temperatures (0–5°C) prevent nitro group decomposition during acylations .
- Solvent Selection : DMF enhances solubility of nitro-substituted intermediates, improving reaction homogeneity .
Q. How do substituents (e.g., bromo, nitro) influence biological activity in structure-activity relationship (SAR) studies?
- SAR Insights :
- Bromo Groups : Enhance lipophilicity and π-stacking with hydrophobic enzyme pockets (e.g., kinase targets) .
- Nitro Groups : Electron-withdrawing effects stabilize charge-transfer interactions in DNA intercalation assays .
Q. What computational methods predict binding modes with biological targets (e.g., kinases)?
- Approaches :
- Molecular Docking (AutoDock/Vina) : Models interactions between the quinoline core and ATP-binding pockets .
- MD Simulations : Assess stability of predicted binding poses over 100 ns trajectories .
- Pharmacophore Modeling : Identifies critical features (e.g., hydrogen bond acceptors from nitro groups) .
Data Contradiction Analysis
Q. How should researchers address discrepancies between theoretical and experimental melting points?
- Root Causes : Impurities (e.g., residual solvents) or polymorphic forms.
- Resolution :
- DSC/TGA : Differentiates polymorphs via thermal profiles .
- Recrystallization : Use mixed solvents (EtOAc:hexane) to obtain pure crystalline forms .
Q. Why might biological activity vary between batches despite identical purity?
- Factors :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
